
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one is a nitrogen-containing heterocyclic compound. It is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Mechanism of Action
Mode of Action:
The mode of action involves the interaction of 3-Propan-2-yl-1,3-dihydroindol-2-one with its targets. Unfortunately, specific details about this interaction remain elusive. Considering its indole scaffold, we can speculate that it may interfere with enzymatic processes, signal transduction pathways, or receptor binding .
Biochemical Pathways:
The downstream effects likely involve modulation of cellular signaling pathways .
Pharmacokinetics:
Here’s what we know about the pharmacokinetics of 3-Propan-2-yl-1,3-dihydroindol-2-one:
Result of Action:
The molecular and cellular effects of 3-Propan-2-yl-1,3-dihydroindol-2-one remain largely unexplored. Its indole moiety suggests potential interactions with cellular components, which could lead to altered gene expression, enzyme activity, or cell signaling .
Preparation Methods
The synthesis of 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-aminobenzyl alcohol with acetone under acidic conditions can yield the desired compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds such as:
Indole: The parent compound of the indole family, known for its wide range of biological activities.
2,3-Dihydro-1H-indol-2-one: A closely related compound with similar chemical properties but different biological activities.
3-(propan-2-yl)-indole: Another derivative with distinct chemical and biological properties. The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-propan-2-yl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7(2)10-8-5-3-4-6-9(8)12-11(10)13/h3-7,10H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNHYIZZFQBGHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4679-87-2 |
Source


|
| Record name | 3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
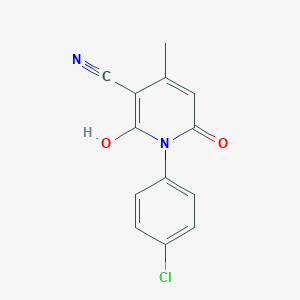

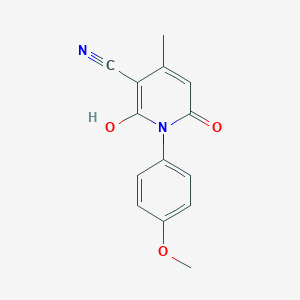
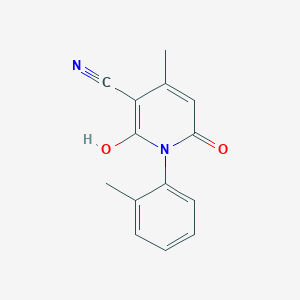
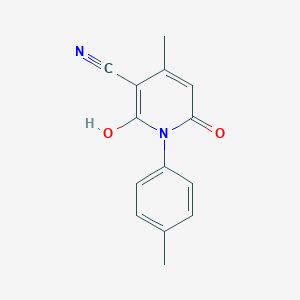
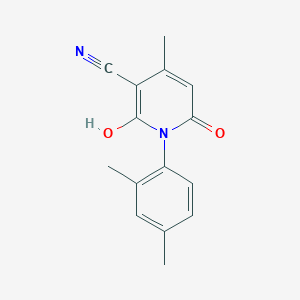
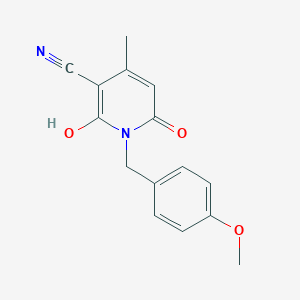
![1-Benzo[1,3]dioxol-5-ylmethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B501021.png)
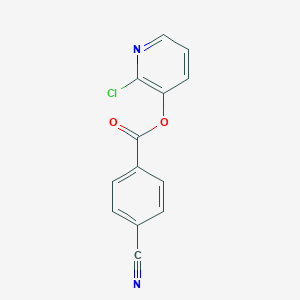
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]nicotinic acid](/img/structure/B501023.png)
![2-{[3-(Aminocarbonyl)-2-pyridinyl]sulfanyl}propanoic acid](/img/structure/B501024.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3-benzothiazole](/img/structure/B501029.png)
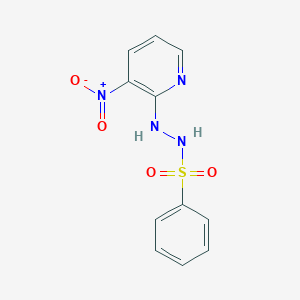
![Methyl 2-{[2-(6-chloro-2-pyridinyl)hydrazino]sulfonyl}benzoate](/img/structure/B501032.png)
